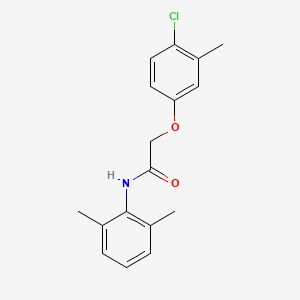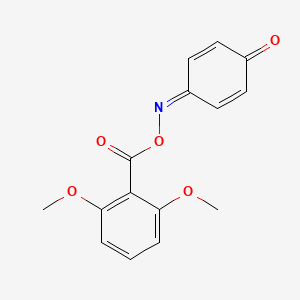![molecular formula C19H14O3S B5873713 phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)
phenyl[3-(phenylsulfonyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[3-(phenylsulfonyl)phenyl]methanone, also known as PSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSMP is a crystalline white powder that is soluble in organic solvents and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of phenyl[3-(phenylsulfonyl)phenyl]methanone is not fully understood, but it is known to act as a Michael acceptor, reacting with nucleophiles such as amines, thiols, and alcohols. This compound has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been shown to have potential as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using phenyl[3-(phenylsulfonyl)phenyl]methanone in lab experiments is its high yield and purity. However, this compound can be difficult to handle due to its sensitivity to moisture and air. It is also relatively expensive compared to other organic compounds.
Direcciones Futuras
There are several potential future directions for research on phenyl[3-(phenylsulfonyl)phenyl]methanone. One area of interest is the development of this compound-based materials with unique properties. This compound has also been studied as a potential treatment for cancer due to its ability to inhibit the activity of certain enzymes involved in tumor growth. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of phenyl[3-(phenylsulfonyl)phenyl]methanone involves a multi-step process that includes the reaction of benzaldehyde with phenylsulfonyl chloride to form 3-phenylsulfonylbenzaldehyde. This compound is then reacted with acetophenone in the presence of a base to form this compound. The yield of this compound is typically high, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
Phenyl[3-(phenylsulfonyl)phenyl]methanone has been extensively studied in the field of organic chemistry due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a reagent in the preparation of chiral sulfoxides and sulfones.
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3S/c20-19(15-8-3-1-4-9-15)16-10-7-13-18(14-16)23(21,22)17-11-5-2-6-12-17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKUJMFSEOCSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)

![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)

![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)




![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)


